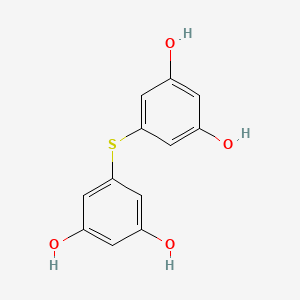
Sulfide, bis(dihydroxyphenyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfide, bis(dihydroxyphenyl): , also known as bis(4-hydroxyphenyl)sulfide, is an organic compound with the molecular formula C₁₂H₁₀O₂S. This compound is characterized by the presence of two hydroxyphenyl groups connected by a sulfur atom. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reaction of Phenol with Sulfur Chloride: One common method for synthesizing bis(4-hydroxyphenyl)sulfide involves the reaction of phenol with sulfur chloride.
Oxidative Coupling: Another method involves the oxidative coupling of thiophenol derivatives.
Industrial Production Methods: Industrial production of bis(4-hydroxyphenyl)sulfide often involves large-scale reactions using phenol and sulfur chloride. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis(4-hydroxyphenyl)sulfide can undergo oxidation reactions to form sulfoxides and sulfones.
Substitution: This compound can participate in nucleophilic substitution reactions, particularly with alkyl halides, to form sulfonium salts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Nucleophiles: Alkyl halides, thiolates.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Sulfonium Salts: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Bis(4-hydroxyphenyl)sulfide is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Antioxidant Research: This compound has been studied for its potential antioxidant properties, which could have implications in preventing oxidative stress-related diseases.
Industry:
Wirkmechanismus
Molecular Targets and Pathways: The mechanism of action of bis(4-hydroxyphenyl)sulfide involves its ability to undergo oxidation and substitution reactions. In biological systems, it may interact with cellular components to exert antioxidant effects, potentially by scavenging free radicals and reducing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Bis(4-hydroxyphenyl)disulfide: Similar structure but contains a disulfide bond instead of a single sulfur atom.
4,4’-Thiodiphenol: Another compound with a similar structure but different functional groups.
Eigenschaften
CAS-Nummer |
52578-56-0 |
|---|---|
Molekularformel |
C12H10O4S |
Molekulargewicht |
250.27 g/mol |
IUPAC-Name |
5-(3,5-dihydroxyphenyl)sulfanylbenzene-1,3-diol |
InChI |
InChI=1S/C12H10O4S/c13-7-1-8(14)4-11(3-7)17-12-5-9(15)2-10(16)6-12/h1-6,13-16H |
InChI-Schlüssel |
SQOKGOOYYFKAJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1O)SC2=CC(=CC(=C2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


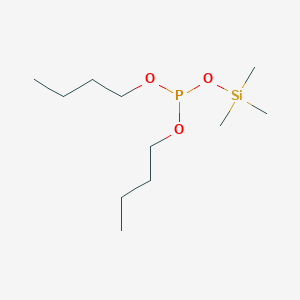
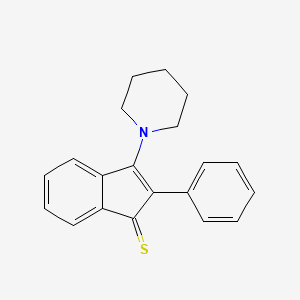
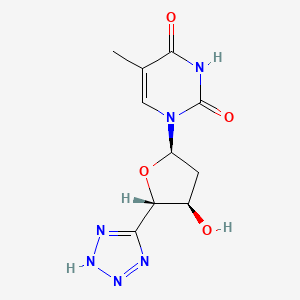
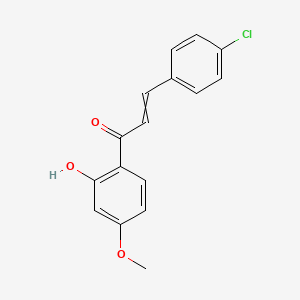
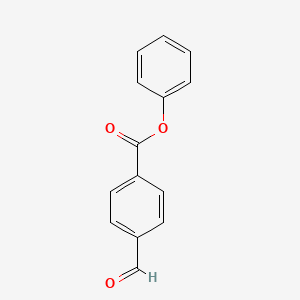
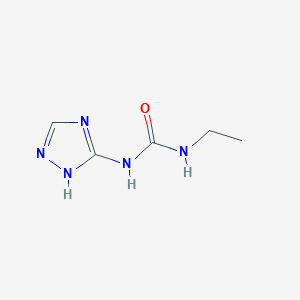
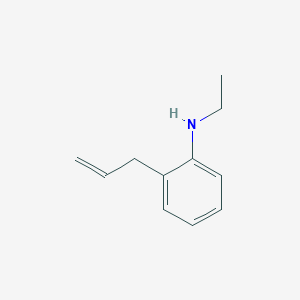
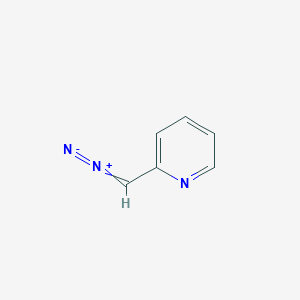
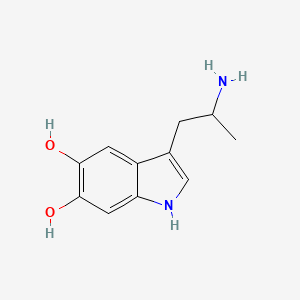
![Benzene, 1,1'-[(cyclohexylmethylene)bis(thio)]bis-](/img/structure/B14636357.png)
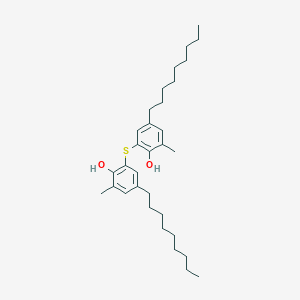
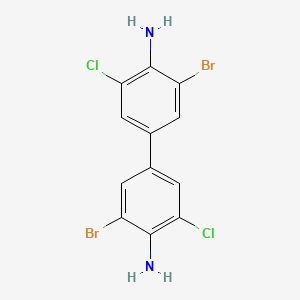
![Ethyl 2-chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B14636385.png)

